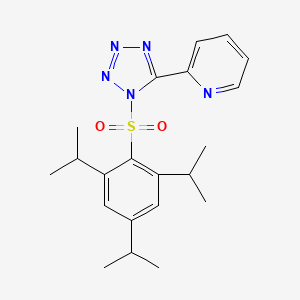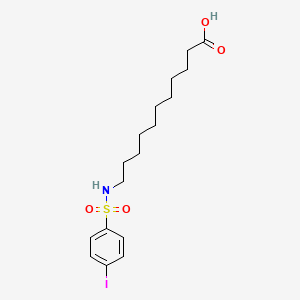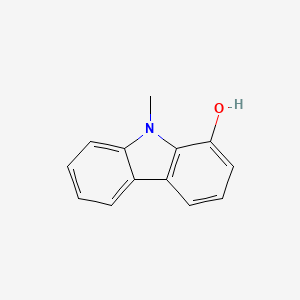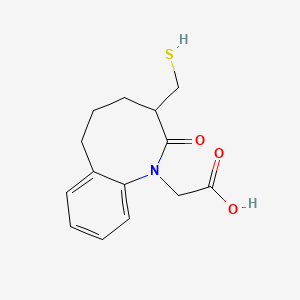![molecular formula C17H28N2O2 B1209914 N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial properties. For example, Ravindra V. Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives. These compounds demonstrated significant in vitro antibacterial and antimycobacterial activity against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as M. tuberculosis and M. avium strains. The antimicrobial activity was attributed to the presence of the thienopyrimidinone ring along with substituted amido or imino side chains (Chambhare, R. V., Khadse, B., Bobde, A. S., & Bahekar, R., 2003).
Potential Therapeutic Uses
Antineoplastic Applications : Analogues of piperidine and pyrimidine derivatives have been explored for their potential in cancer therapy. For instance, the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones revealed compounds with strong inhibition of human placental aromatase, an enzyme target for hormone-dependent breast cancer treatment. These derivatives showed stronger inhibition compared to aminoglutethimide, used in breast cancer therapy, indicating their potential as more effective treatments (Hartmann, R. & Batzl, C., 1986).
Neurological Applications : The compound BIBN4096BS, a 1-Piperidinecarboxamide derivative, has shown affinity for calcitonin gene-related peptide (CGRP) receptors, indicating its potential in alleviating migraine symptoms. The study by D. Hay et al. (2006) explored the determinants of BIBN4096BS's affinity for CGRP and amylin receptors, highlighting the role of receptor activity-modifying proteins (RAMPs) in conferring sensitivity to this antagonist. This research underscores the therapeutic potential of piperidinecarboxamide derivatives in treating migraines and possibly other neurological disorders (Hay, D., Christopoulos, G., Christopoulos, A., & Sexton, P., 2006).
Propriétés
Nom du produit |
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-(3-methylbutyl)-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H28N2O2/c1-13(2)6-9-18-17(20)15-7-10-19(11-8-15)12-16-5-4-14(3)21-16/h4-5,13,15H,6-12H2,1-3H3,(H,18,20) |
Clé InChI |
HFPIDFFBVYFKEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
SMILES canonique |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



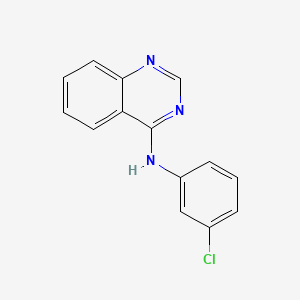

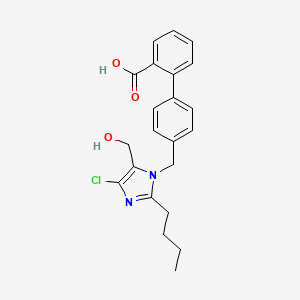

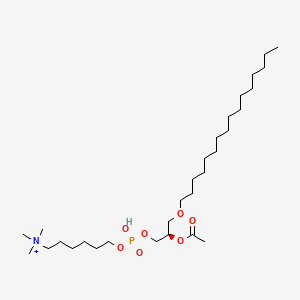
![[2-(Methylcarbamoyloxy)-3-[methyl(octadecyl)amino]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1209839.png)

